Acetophenone

Catalog No.
S516977
CAS No.
98-86-2
M.F
C8H8O
C8H8O
C6H5COCH3
M. Wt
120.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetophenone

CAS Number

98-86-2

Product Name

Acetophenone

IUPAC Name

1-phenylethanone

Molecular Formula

C8H8O
C8H8O
C6H5COCH3

Molecular Weight

120.15 g/mol

InChI

InChI=1S/C8H8O/c1-7(9)8-5-3-2-4-6-8/h2-6H,1H3

InChI Key

KWOLFJPFCHCOCG-UHFFFAOYSA-N

SMILES

Array

solubility

In water, 6,130 mg/L at 25 °C
Slightly soluble in water
Slightly soluble in concentrated sulfuric acid with orange color; freely soluble in alcohol, chloroform, ether, fatty oils, glycerol
Soluble in ethanol, ether, acetone, benzene, concentrated sulfuric acid, chloroform
Miscible with ethanol at above 20 °C
6.13 mg/mL at 25 °C
Solubility in water, g/100ml at 25Â °C: 0.6 (poor)
very slightly soluble in water; soluble in organic solvents, oils
miscible above 20� (in ethanol)

Synonyms

Acetophenone; Acetophenon; Acetylbenzene; Benzoyl methide; Benzoylmethide;

Canonical SMILES

CC(=O)C1=CC=CC=C1

The exact mass of the compound Acetophenone is 120.06 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.05 m6.13 mg/ml at 25 °cin water, 6,130 mg/l at 25 °cslightly soluble in waterslightly soluble in concentrated sulfuric acid with orange color; freely soluble in alcohol, chloroform, ether, fatty oils, glycerolsoluble in ethanol, ether, acetone, benzene, concentrated sulfuric acid, chloroformmiscible with ethanol at above 20 °c6.13 mg/ml at 25 °csolubility in water, g/100ml at 25 °c: 0.6 (poor)very slightly soluble in water; soluble in organic solvents, oilsmiscible above 20° (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7635. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Acetophenones - Supplementary Records. It belongs to the ontological category of acetophenones in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Acetophenone is the simplest aromatic ketone, characterized by a phenyl group attached to a methyl carbonyl. As a high-boiling (202 °C) liquid at standard room temperature, it serves a dual role as both a robust, polar-aromatic solvent and a highly reactive precursor in organic synthesis and polymer manufacturing [1]. Its distinct structural combination of an electron-withdrawing carbonyl conjugated with an aromatic ring, alongside three reactive alpha-hydrogens, makes it a foundational building block for active pharmaceutical ingredients (APIs), acetophenone-formaldehyde resins, and specialized fragrance compounds. Furthermore, its well-characterized photophysical properties establish it as a benchmark Type II photoinitiator and triplet sensitizer in UV-curing applications and photochemical research [2].

Substituting acetophenone with aliphatic ketones (such as acetone or MEK) results in immediate failure in high-temperature formulations due to massive discrepancies in boiling points (202 °C vs. 56 °C) and the lack of aromatic-pi interactions required for specific polymer solvations [1]. When compared to other aromatic ketones, substitution is equally problematic. Replacing acetophenone with benzophenone shifts the material from a room-temperature liquid to a solid (melting point 48 °C), fundamentally altering processability, dosing mechanics, and solvent requirements in continuous-flow manufacturing. Furthermore, in photochemical applications, benzophenone possesses a significantly lower triplet energy, making it incapable of sensitizing higher-energy monomers that acetophenone can readily excite[2]. Finally, substitution with its closest homolog, propiophenone, restricts condensation reactivity due to increased steric hindrance and the loss of one alpha-hydrogen, severely limiting cross-linking density in resin production.

Photochemical Excitation Capacity (Triplet Energy)

In photochemical synthesis and UV-cured coatings, the triplet energy (E_T) of the sensitizer dictates which substrates can be effectively excited. Acetophenone exhibits a high triplet energy of 73.6 kcal/mol, whereas benzophenone, a common alternative photoinitiator, has a lower triplet energy of 68.5 kcal/mol[1]. This 5.1 kcal/mol difference means acetophenone can successfully transfer energy to a broader range of dienes and monomers that remain unreactive or poorly cured when benzophenone is used.

Evidence DimensionTriplet Energy (E_T)
Target Compound Data73.6 kcal/mol (Acetophenone)
Comparator Or Baseline68.5 kcal/mol (Benzophenone)
Quantified Difference+5.1 kcal/mol higher excitation energy
ConditionsStandard photophysical measurement in non-polar solvent at 298 K

Procuring acetophenone is necessary when formulating UV-curable resins or conducting photochemical syntheses that require a higher energy threshold than benzophenone can provide.

Processability and Thermal Handling (Physical State & Boiling Point)

For industrial scale-up, the physical state and thermal resilience of a solvent or reagent dictate handling protocols. Acetophenone is a liquid at room temperature with a melting point of 19.6 °C and a high boiling point of 202 °C. In contrast, benzophenone is a solid (melting point 48 °C) requiring heated lines or pre-dissolution, and acetone boils off at 56 °C[1]. Acetophenone's wide liquid range allows it to function as a neat, high-temperature solvent without the pressurization required for lower-boiling aliphatic ketones.

Evidence DimensionLiquid Range and Boiling Point
Target Compound DataLiquid at 25 °C, Boiling Point 202 °C
Comparator Or BaselineBenzophenone (Solid at 25 °C, MP 48 °C) / Acetone (BP 56 °C)
Quantified Difference146 °C higher boiling point than acetone; liquid state vs. solid benzophenone
ConditionsStandard atmospheric pressure (760 mmHg)

Acetophenone eliminates the need for heated dosing equipment required for solid benzophenone and avoids the high-pressure reactor requirements of low-boiling aliphatic solvents.

Electrochemical Stability (Reduction Potential)

In electrosynthetic applications, the cathodic reduction potential determines a compound's stability against unwanted electron transfer. Acetophenone is significantly harder to reduce than benzophenone, exhibiting a reduction potential of approximately -2.14 V vs. SCE in aprotic media, compared to -1.78 V vs. SCE for benzophenone[1]. This enhanced electrochemical window allows acetophenone to be used as a solvent or co-solvent in reductive environments where benzophenone would be prematurely consumed.

Evidence DimensionCathodic Reduction Potential (E_red)
Target Compound Data-2.14 V vs. SCE
Comparator Or Baseline-1.78 V vs. SCE (Benzophenone)
Quantified Difference360 mV wider cathodic stability window
ConditionsMeasured in N,N-dimethylformamide (DMF) or Acetonitrile with supporting electrolyte at 298 K

Select acetophenone over diaryl ketones when designing electrochemical cells or reductive syntheses to prevent premature degradation of the solvent/reagent.

Precursor Suitability for Condensation Resins (Alpha-Hydrogen Availability)

The industrial production of ketone-formaldehyde resins relies on the base-catalyzed condensation at the alpha-carbon. Acetophenone possesses an unhindered methyl group with three alpha-hydrogens, allowing for multiple condensation events per molecule. Its homolog, propiophenone, possesses only two alpha-hydrogens and introduces steric hindrance via its ethyl group [1]. This structural difference results in acetophenone yielding highly cross-linked, thermosetting resin networks, whereas propiophenone yields lower-molecular-weight, linear, or less structurally robust oligomers.

Evidence DimensionReactive Alpha-Proton Count & Sterics
Target Compound Data3 reactive alpha-hydrogens (primary)
Comparator Or Baseline2 reactive alpha-hydrogens (secondary, propiophenone)
Quantified Difference33% higher theoretical cross-linking site density per alpha-carbon
ConditionsBase-catalyzed formaldehyde condensation

For procurement in polymer manufacturing, acetophenone is strictly required over propiophenone to achieve the necessary cross-link density and mechanical strength in ketone-formaldehyde resins.

High-Energy Photochemical Sensitization and UV Curing

Driven by its high triplet energy (73.6 kcal/mol), acetophenone is the preferred photoinitiator or sensitizer for UV-curable coatings, inks, and photochemical syntheses requiring the excitation of high-energy dienes. It is specifically selected over benzophenone when the target monomer fails to cure under lower-energy sensitization [1].

High-Temperature Aromatic Solvent for Polymer Processing

Due to its liquid state at room temperature and high boiling point (202 °C), acetophenone is utilized as a neat, high-temperature solvent in the formulation of specialized polymers, inks, and coatings. It replaces volatile aliphatic ketones (like acetone) to prevent premature evaporation and replaces solid aromatic ketones to avoid complex heated-line dosing systems [2].

Synthesis of High-Density Ketone-Formaldehyde Resins

Leveraging its three unhindered alpha-hydrogens, acetophenone is the primary industrial precursor for manufacturing acetophenone-formaldehyde resins. It is chosen over propiophenone to maximize cross-linking density, resulting in resins with superior hardness, gloss, and chemical resistance used in industrial adhesives and surface coatings [3].

Electrosynthetic Solvent and Co-Solvent

Because of its wide cathodic stability window (-2.14 V vs. SCE), acetophenone is utilized in electro-organic synthesis where a polar, aromatic environment is required but the solvent must resist premature electrochemical reduction, outperforming more easily reduced diaryl ketones [4].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Acetophenone appears as a colorless liquid with a sweet pungent taste and odor resembling the odor of oranges. Freezes under cool conditions. Slightly soluble in water and denser than water. Hence sinks in water. Vapor heavier than air. A mild irritant to skin and eyes. Vapors can be narcotic in high concentrations. Used as a flavoring, solvent, and polymerization catalyst.
Liquid
Liquid that forms crystals at low temperature; [Merck Index]
COLOURLESS LIQUID OR WHITE CRYSTALS WITH CHARACTERISTIC ODOUR.
colourless liquid which will solidify at 20°C
A colorless liquid with a sweet pungent taste and odor resembling the odor of oranges.

Color/Form

Colorless liquid
Liquid. Forms laminar crystals at low temperature.
Monoclinic prisms or plates

XLogP3

1.6

Hydrogen Bond Acceptor Count

1

Exact Mass

120.057514874 Da

Monoisotopic Mass

120.057514874 Da

Boiling Point

395.1 °F at 760 mmHg (USCG, 1999)
202.1 °C
202.00 to 203.00 °C. @ 760.00 mm Hg
202Â °C
395.1 °F

Flash Point

180 °F (USCG, 1999)
105 °C
76 °C (169 °F) - closed cup
170 °F (77 °C) - closed cup
170.6 °F (77 °C) - closed cup; 180 °F (82.2 °C) - open cup
82 °C - open cup
77Â °C c.c.
180 °F

Heavy Atom Count

9

Taste

Sweet, pungent taste
Bitter, aromatic cherry branch taste

Vapor Density

4.1 (Air = 1)
Relative vapor density (air = 1): 4.1

Density

1.028 at 68 °F (USCG, 1999) - Denser than water; will sink
1.0281 g/cu cm at 20 °C
Density: 1.033 at 15 °C/15 °C
1.03 g/cm³
Relative density of the vapour/air-mixture at 20Â °C (air = 1): 1
1.022-1.028
1.028

LogP

1.58 (LogP)
1.58
log Kow = 1.58

Odor

Sweet pungent odor
Sweet, pungent and strong medicinal odor
Sweet almond-like smell

Odor Threshold

Odor Threshold Low: 0.17 [ppm]
Odor Threshold High: 0.6 [ppm]
Odor Threshold avg = 0.5 ppm. [CHEMINFO] mp = 20.5 °C
0.8347 mg/cu m (odor low) 2.9460 (odor high)
65.0 ppm/wate

Decomposition

Hazardous decomposition products formed under fire conditions - Carbon oxides.
When heated to decomposition it emits acrid smoke and fumes.

Appearance

Solid powder

Melting Point

67.5 °F (USCG, 1999)
19.4 °C
20 °C
20Â °C
67.5 °F

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

RK493WHV10

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Use and Manufacturing

IDENTIFICATION: Acetophenone is a liquid. It has a sweet orange or jasmine-like odor and a bitter taste. It is highly soluble in water. Acetophenone has been identified in many types of plants and as a volatile component of honey. USE: Acetophenone is used as an intermediate for pharmaceutical, plastic and resin production. It is a fragrance and flavor additive. Acetophenone has been identified in vehicle exhaust and the combustion of fuel and coal. EXPOSURE: Workers that produce or use acetophenone may breathe in vapors or have direct skin contact. The general population may be exposed by vapors in the air, consumption of food and drinking water, and use of products containing acetophenone. If acetophenone is released to the environment, it will be broken down in air by reaction with hydroxyl radicals. It will not be broken down in the air by sunlight. It will volatilize into air from moist soil and water surfaces. It is expected to move moderately to easily through soil. It will be broken down by microorganisms, and is not expected to build up in fish. RISK: Acetophenone can be irritating to skin or eyes with direct exposure. Exposure to high levels may cause unconsciousness. Data on the potential for acetophenone to produce other toxic effects in humans were not available. Sedation, unsteadiness, slowed breathing, and mild liver effects were observed in laboratory animals given an extremely high oral dose. Some animals died. Nervous system effects (salivation, decreased activity, weakness, nerve damage) and decreased body weight were observed in animals exposed to moderate oral doses over time. Slowed breathing and death were observed in some laboratory animals exposed to moderate air levels of acetophenone. No evidence of infertility, abortion, or birth defects was observed in laboratory animals following oral or dermal exposure to acetophenone before and/or during pregnancy. Decreased pup weight and survival were observed in offspring of laboratory animals fed moderate doses before and during pregnancy. No data on the potential for acetophenone to cause cancer in laboratory animals were available. The U.S. EPA IRIS program determined that acetophenone is not classifiable as to human carcinogenicity, based on no human data and no animal data. The potential for acetophenone to cause cancer in humans has not been assessed by the International Agency for Research on Cancer or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

MeSH Pharmacological Classification

Photosensitizing Agents

Vapor Pressure

0.39 [mmHg]
0.397 mm Hg at 25 °C
Vapor pressure, kPa at 15Â °C: 0.133

Pictograms

Irritant

Irritant

Other CAS

98-86-2

Metabolism Metabolites

... In rats acetophenone appears to be precursor of not only mandelic acid and benzoylformic acid but benzoic acid as well. ...
The reductive cleavage of hydroperoxides by purified p450 in a reconstituted system containing reduced nicotinamide adenine dinucleotide phosphate was studied. ... With cumyl hydroperoxide, acetophenone was produced, but not cumyl alcohol, indicating that a rearrangement had taken place, probably involving radical intermediates, with the formation of an additional 1-carbon product.
Early studies identified 1-phenylethanol, benzoic acid, and mandelic acid as urinary metabolites of acetophenone in rabbits and dogs. /It was/ found that rabbits administered acetophenone by gavage excreted 47% of the dose as glucuronide conjugates of 1-phenylethanol and about 20% as hippuric acid. /Another study/... reported that 1-phenylethanol and its glucuronide conjugate constituted only about 4% of the dose for rabbits treated by the ip route. ... m-Hydroxyacetophenone, p-hydroxyacetophenone, and w-hydroxyacetophenone as minor urinary metabolites of acetophenone (<1% of the dose) in rabbits.
...10% of a 100 mg/kg ip dose of radiolabeled acetophenone was excreted as /carbon dioxide/ after 4 hr and that the amount increased to 30% after 13 hr. ... Mendelic acid was present in the urine of rats treated ip with acetophenone and ... this metabolite most likely arose from w-hydroxyacetophenone.

Wikipedia

Acetophenone

Use Classification

Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Methods of Manufacturing

By-product from the oxidation of cumene.
Made from benzene and acetylchloride in presence of aluminum chloride; catalytically from acetic and benzoic acids. Preparation from benzene and acetic anhydride ... .
... By catalytic oxidation of ethyl benzene; also prepared by fractional distillation and crystallization from the essential oil of Stirlingia latifolia.
... oxidation of ethylbenzene with air or oxygen at 130 °C and 0.5 MPa. Catalysts used include cobalt salts or manganese salts of naphthenic or fatty acids. Conversion of ethylbenzene is limited to ca. 25% to minimize the byproducts 1-phenylethanol and benzoic acid.
Most methyl phenyl ketone originates from the Hock process for the production of phenol from isopropylbenzene; it is isolated from the residue of this process. In addition, acetophenone can be obtained as a main product by selective decomposition of cumene hydroperoxide in the presence of copper catalysts at 100 °C.

General Manufacturing Information

Plastics Material and Resin Manufacturing
Petrochemical Manufacturing
Oil and Gas Drilling, Extraction, and Support activities
All Other Basic Organic Chemical Manufacturing
Ethanone, 1-phenyl-: ACTIVE

Analytic Laboratory Methods

Method: OSHA PV2003; Procedure: gas chromatography with a flame ionization detector; Analyte: acetophenone; Matrix: air; Detection Limit: 20.6 ng/injection.
Method: EPA-EAD 1625; Procedure: gas chromatography/mass spectrometry; Analyte: acetophenone; Matrix: water; Detection Limit: not provided.
Method: EPA-RCA 8270D; Procedure: gas chromatography/mass spectrometry; Analyte: acetophenone; Matrix: solid waste matrices, soils, air sampling media and water; Detection Limit: 1 ug/L.
Method: USGS-NWQL O-1433-01; Procedure: gas chromatography/mass spectrometry; Analyte: acetophenone; Matrix: filtered wastewater and natural-water samples; Detection Limit: 0.09 ug/L.
Method: USGS-NWQL O-4433-06; Procedure: continuous liquid-liquid extractor with gas chromatography with mass spectrometry detection; Analyte: acetophenone; Matrix: whole wastewater and environmental water samples; Detection Limit: 0.07 ug/L.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Light sensitive. Store under inert gas.
Store in a flammable liquid storage area or approved cabinet away from ignition sources and corrosive and reactive materials. ... Before entering confined space where acetophenone may be present, check to make sure than an explosive concentration does not exist. Store in tightly closed containers in a cool, well-ventilated area. Metal containers involving the transfer of this chemical should be grounded and bonded. Where possible, automatically pump liquid from drums or other storage containers to process containers. Drums must be equipped with self-closing valves, pressure vacuum bungs, and flame arresters. Use only nonsparking tools and equipment, especially when opening and closing containers of this chemical. Sources of ignition, such as smoking and open flames, are prohibited where this chemical is used, handled, or stored in a manner that could create a potential fire or explosion hazard.
Separated from strong oxidants. Ventilation along the floor.

Interactions

Use of alcoholic beverages enhances the harmful effect.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023

Effect of zebra skin-derived compounds on field catches of the human African trypanosomiasis vector Glossina fuscipes fuscipes

Olabimpe Y Olaide, David P Tchouassi, Abdullahi A Yusuf, Christian W W Pirk, Daniel K Masiga, Rajinder K Saini, Baldwyn Torto
PMID: 33160957   DOI: 10.1016/j.actatropica.2020.105745

Abstract

The riverine tsetse fly Glossina fuscipes fuscipes is a major vector of trypanosome pathogens causing African trypanosomiasis. This fly species uses a combination of olfactory and visual cues to locate its hosts. Previously, traps and targets baited with visual cues have been used in vector control, but the development of olfactory-based tools has been challenging. Recently, repellents have shown promise as olfactory-based tools in tsetse vector control. Here, we evaluated a three-component blend comprising 6-methyl-5-hepten-2-one, acetophenone and geranyl acetone (blend K), previously identified as a repellent for savannah tsetse flies in zebra skin odor, on G. f. fuscipes populations. Using a series of 6 × 6 randomized Latin square-designed experiments, G. f. fuscipes catches in biconical traps were monitored on four islands of Lake Victoria in western Kenya between July and September 2019, after the long rainy season. Traps were baited with blend K and individual components of this blend. The known tsetse repellent blend WRC (waterbuck repellent compounds) and trap alone were included as controls. Daily catch data in thirty-six replicate trials were analyzed using generalized linear model with negative binomial error structure using the package "MASS" in R. Treatment, day and site were set as predictor variables. Our results showed that, blend K significantly reduced G. f. fuscipes catches by 25.6% (P < 0.01) compared to the control trap alone but was not significantly different from WRC which reduced catches by 20.7% (P < 0.05). Of the individual compounds, geranyl acetone solely significantly reduced catches by 29.1% (P < 0.01) which did not differ from blend K or WRC. We conclude that geranyl acetone accounts for the repellent effect of blend K on the riverine tsetse fly, G. f. fuscipes, demonstrating the ecological importance of animal skin odors in the host-seeking behavior of medically-important tsetse fly vectors.


Identification of a newly isolated Rhodotorula mucilaginosa NQ1 and its development for the synthesis of bulky carbonyl compounds by whole-cell bioreduction

N Wang, Y Xu, C Peng, X Wang, Y Wei, K Li, S Wang, A Xu, J Gao
PMID: 33217003   DOI: 10.1111/lam.13431

Abstract

A strain NQ1, which showed efficient asymmetric reduction of 3,5-bis(trifluoromethyl) acetophenone (BTAP) to enantiopure (S)-[3,5-bis(trifluoromethyl)phenyl]ethanol ((S)-BTPE), which is the key intermediate for the synthesis of a receptor antagonist and antidepressant, was isolated from a soil sample. Based on its morphological and internal transcribed spacer sequence, the strain NQ1 was identified to be Rhodotorula mucilaginosa NQ1. Some key reaction parameters involved in the bioreduction catalyzed by whole cells of R. mucilaginosa NQ1 were subsequently optimized, and the optimized conditions for the synthesis of (S)-BTPE were determined to be as follows: 5·0 ml phosphate buffer (200 mmol l
, pH 7·0), 80 mmol l
of BTAP, 250 g (wet weight) l
of resting cell, 35 g l
of glucose and a reaction for 18 h at 30°C and 180 rev min
. The strain NQ1 exhibited a best yield of 99% and an excellent enantiomeric excess of 99% for the preparation of (S)-BTPE under the above optimal conditions, and could also asymmetrically reduce a variety of bulky prochiral carbonyl compounds to their corresponding optical hydroxyl compound with excellent enantioselectivity. These results indicated that R. mucilaginosa NQ1 had a good capacity to reduce BTAP to its corresponding (S)-BTPE, and might be a new potential biocatalyst for the production of valuable chiral hydroxyl compounds in industry.


Dichloroacetophenone Derivatives: A Class of Bioconjugation Reagents for Disulfide Bridging

Liu-Hai Wu, Shuguang Zhou, Qun-Feng Luo, Jie-Sheng Tian, Teck-Peng Loh
PMID: 33052688   DOI: 10.1021/acs.orglett.0c02477

Abstract

A mild and biocompatible method for the construction of disulfide bridging in peptides using dichloroacetophenone derivatives is developed. This method is highly selective (chemo, diastereo, regio, etc.) and atom economic and works under biocompatible reaction conditions (metal-free, water, pH 7, rt, etc.).


Enzyme-Inspired Assembly: Incorporating Multivariate Interactions to Optimize the Host-Guest Configuration for High-Speed Enantioselective Catalysis

Dan Deng, Qinghao Meng, Zhangnan Li, Rongchen Ma, Yajie Yang, Zeyu Wang, Ning Zhang, Xiaoqin Zou, Guangshan Zhu, Ye Yuan
PMID: 32975411   DOI: 10.1021/acsami.0c13802

Abstract

To achieve a rapid asymmetry conversion, the substrate objects suffer from accelerated kinetic velocity and random rotation at the cost of selectivity. Inspired by natural enzymes, optimizing the host-guest configuration will realize the high-performance enantioselective conversion of chemical reactions. Herein, multivariate binding interactions were introduced into the 1D channel of a chiral catalyst to simulate the enzymatic action. An imidazolium group was used to electrophilically activate the C═O unit of a ketone substrate, and the counterion binds the hydrogen donor isopropanol. This binding effect around the catalytic center produces strong stereo-induction, resulting in high conversion (99.5% yield) and enantioselectivity (99.5% ee) for the asymmetric hydrogenation of biomass-derived acetophenone. In addition, the turnover frequency of the resulting catalyst (5160 h
TOF) is more than 58 times that of a homogeneous Ru-TsDPEN catalyst (88 h
TOF) under the same condition, which corresponds to the best performance reported till date among all existing catalysts for the considered reaction.


Chromoselective Photocatalysis Enables Stereocomplementary Biocatalytic Pathways*

Luca Schmermund, Susanne Reischauer, Sarah Bierbaumer, Christoph K Winkler, Alba Diaz-Rodriguez, Lee J Edwards, Selin Kara, Tamara Mielke, Jared Cartwright, Gideon Grogan, Bartholomäus Pieber, Wolfgang Kroutil
PMID: 33529432   DOI: 10.1002/anie.202100164

Abstract

Controlling the selectivity of a chemical reaction with external stimuli is common in thermal processes, but rare in visible-light photocatalysis. Here we show that the redox potential of a carbon nitride photocatalyst (CN-OA-m) can be tuned by changing the irradiation wavelength to generate electron holes with different oxidation potentials. This tuning was the key to realizing photo-chemo-enzymatic cascades that give either the (S)- or the (R)-enantiomer of phenylethanol. In combination with an unspecific peroxygenase from Agrocybe aegerita, green light irradiation of CN-OA-m led to the enantioselective hydroxylation of ethylbenzene to (R)-1-phenylethanol (99 % ee). In contrast, blue light irradiation triggered the photocatalytic oxidation of ethylbenzene to acetophenone, which in turn was enantioselectively reduced with an alcohol dehydrogenase from Rhodococcus ruber to form (S)-1-phenylethanol (93 % ee).


Taguchi analysis and asymmetric keto-reduction of acetophenone and its derivatives by soil filamentous fungal isolate:

Saravanan Jothi, Suneetha Vuppu
PMID: 32633606   DOI: 10.1080/10826068.2020.1786697

Abstract

Microbial asymmetric reduction of ketone is an efficient tool for the synthesis of chiral alcohols. This research focuses on exploring the soil fungal isolates for their ability toward the keto reduction of acetophenone and its derivatives to their corresponding chiral alcohols using growing cells. Bioreduction of acetophenone, 4-fluoro acetophenone, 4-methyl acetophenone, and 3-hydroxy acetophenone was carried out using different fungal cultures isolated from soil. Among the fungal isolates,
sp. and
sp. showed significant bioconversion with varying enantio-selectivity. However, the
sp. has shown the maximum ability of bioreduction. The potential isolate was characterized using the internal transcribed spacer (ITS) region and found to be
VIT SS1 (Genbank accession number:
), which showed higher conversion and selectivity > 90%. The biocatalyst production and the reaction conditions were optimized using Taguchi analysis. The process conditions such as pH, temperature, media components, cosolvent, and substrate dosing were evaluated for the bioreduction of 3-hydroxy acetophenone, which is a key chiral intermediate of Phenylephrine and Rivastigmine using
VIT SS1. This study concludes about the potential of fungal cultures for sustainable synthesis of key chiral intermediates of Phenylephrine and Rivastigmine, similarly many aromatic chiral alcohols in simpler, novel, and cost-effective manner.


Identification of a newly isolated Sphingomonas sp. LZ1 and its application to biosynthesize chiral alcohols

Nengqiang Wang, Zhen Luo, Kaiqin Li, Yingcui Xu, Cheng Peng
PMID: 32741888   DOI: 10.2323/jgam.2019.12.002

Abstract

A strain LZ1, which showed efficient asymmetric reduction of 3,5-bis(trifluoromethyl) acetophenone to enantiopure (S)-[3,5-bis(trifluoromethyl)phenyl]ethanol, which is the key intermediate for the synthesis of a receptor antagonist and antidepressant, was isolated from a soil sample. Based on its morphological, 16S rDNA sequence, and phylogenetic analysis, the strain LZ1 was identified to be Sphingomonas sp. LZ1. To our knowledge, this is the first reported case of the species Sphingomonas exhibiting stricter S-enantioselectivity and its use for the asymmetric reduction of 3,5-bis(trifluoromethyl) acetophenone. Some key reaction parameters involved in the bioreduction catalyzed by whole cells of Sphingomonas sp. LZ1 were subsequently optimized, and the optimized conditions for the synthesis of (S)-[3,5-bis(trifluoromethyl)phenyl]ethanol were determined to be as follows: phosphate buffer pH 7.5, 70 mM of 3,5-bis(trifluoromethyl) acetophenone, 30 g/L of glucose as a co-substrate, 300 g (wet weight)/L of resting cell as the biocatalyst, and a reaction for 24 h at 30°C and 180 rpm. Under the above conditions, a best yield of 94% and an excellent enantiomeric excess of 99.6% were obtained, respectively. Sphingomonas sp. LZ1 could also asymmetrically reduce a variety of prochiral ketones to their corresponding optical alcohols with excellent enantioselectivity. These results indicated that Sphingomonas sp. LZ1 had a remarkable capacity to reduce 3,5-bis(trifluoromethyl)acetophenone to its corresponding (S)-[3,5-bis(trifluoromethyl)phenyl]ethanol, and might be a new potential biocatalyst for the production of valuable chiral alcohols in industry.


Asymmetric Transfer Hydrogenation of Arylketones Catalyzed by Enantiopure Ruthenium(II)/Pybox Complexes Containing Achiral Phosphonite and Phosphinite Ligands

Miguel Claros, Eire de Julián, Josefina Díez, Elena Lastra, M Pilar Gamasa
PMID: 32102166   DOI: 10.3390/molecules25040990

Abstract

A family of complexes of the formula
-[RuCl
(L)(R-pybox)] (R-pybox = (
,
)-
Pr-pybox, (
,
)-Ph-pybox, L = monodentate phosphonite, PPh(OR)
, and phosphinite, L = PPh
(OR), ligands) were screened in the catalytic asymmetric transfer hydrogenation of acetophenone, observing a strong influence of the nature of both the R-pybox substituents and the L ligand in the process. The best results were obtained with complex
-[RuCl
{PPh
(OEt)}{(
,
)-Ph-pybox}] (
), which provided high conversion and enantioselectivity (up to 96% enantiomeric excess,
) for the reduction of a variety of aromatic ketones, affording the (
)-benzylalcohols.


Widespread receptor-driven modulation in peripheral olfactory coding

Lu Xu, Wenze Li, Venkatakaushik Voleti, Dong-Jing Zou, Elizabeth M C Hillman, Stuart Firestein
PMID: 32273438   DOI: 10.1126/science.aaz5390

Abstract

Olfactory responses to single odors have been well characterized but in reality we are continually presented with complex mixtures of odors. We performed high-throughput analysis of single-cell responses to odor blends using Swept Confocally Aligned Planar Excitation (SCAPE) microscopy of intact mouse olfactory epithelium, imaging ~10,000 olfactory sensory neurons in parallel. In large numbers of responding cells, mixtures of odors did not elicit a simple sum of the responses to individual components of the blend. Instead, many neurons exhibited either antagonism or enhancement of their response in the presence of another odor. All eight odors tested acted as both agonists and antagonists at different receptors. We propose that this peripheral modulation of responses increases the capacity of the olfactory system to distinguish complex odor mixtures.


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